molecular formula C25H20FNO6 B2577538 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide CAS No. 923141-48-4

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2577538
CAS No.: 923141-48-4
M. Wt: 449.434
InChI Key: RZQDYCKKOQNCKE-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a fluorophenyl group, a chromenone core, and a trimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the chromenone intermediate.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the chromenone-fluorophenyl intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving chromenone derivatives.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide exerts its effects is primarily through interaction with specific molecular targets. The chromenone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances binding affinity and specificity, while the trimethoxybenzamide moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-bromo-benzamide
  • Thiophene-2-carboxamide, N-(2-fluorophenyl)-

Comparison

Compared to similar compounds, N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of a chromenone core and a trimethoxybenzamide moiety. This structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for various research applications.

Biological Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure incorporates a chromenone core, a fluorophenyl group, and a trimethoxybenzamide moiety. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C25H20FNO6, with a molecular weight of 433.43 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC25H20FNO6
Molecular Weight433.43 g/mol
IUPAC NameThis compound
CAS Number923141-48-4

Synthesis

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the Chromenone Core : Condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions followed by cyclization.
  • Introduction of the Fluorophenyl Group : Achieved via nucleophilic aromatic substitution where a fluorinated benzene derivative reacts with the chromenone intermediate.
  • Formation of the Benzamide Linkage : This step involves coupling reactions that attach the trimethoxybenzamide moiety to the chromenone structure.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A375 (melanoma) and OVCAR3 (ovarian cancer). The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
A37520Induction of apoptosis via caspase activation
OVCAR315Inhibition of DNA repair mechanisms

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It is believed to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

Case Studies

  • Study on A375 Cells : A recent study evaluated the effects of this compound on A375 cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
    "The compound significantly reduced cell viability and induced apoptosis as evidenced by increased caspase activity" .
  • OVCAR3 Model : Another study focused on OVCAR3 cells where treatment with this compound resulted in a reduction of tumor volume in xenograft models by approximately 40% compared to control groups.
    "Our findings suggest that this compound may serve as a potent therapeutic agent for ovarian cancer" .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO6/c1-30-22-10-14(11-23(31-2)24(22)32-3)25(29)27-15-8-9-20-17(12-15)19(28)13-21(33-20)16-6-4-5-7-18(16)26/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQDYCKKOQNCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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